Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
Description
Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Properties
IUPAC Name |
tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-9-8-17(13(18)19-14(2,3)4)12-7-10(15)5-6-11(12)16-9/h5-7,9,16H,8H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLDNMQEMWYHX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed for the direct introduction of the tert-butoxycarbonyl group into the compound, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and organic electronics.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Quinoxaline derivatives have shown promise in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity
Mechanism of Action
The mechanism of action of tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl ester group can enhance the compound’s binding affinity and specificity. The compound may exert its effects through pathways involving redox reactions, nucleophilic substitutions, or hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-7-chloro-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
- Tert-butyl (3R)-7-fluoro-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
- Tert-butyl (3R)-7-iodo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
Uniqueness
Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, such as nucleophilic substitutions and redox processes.
Biological Activity
Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate, with the CAS number 1781570-26-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrN2O2 |
| Molecular Weight | 313.19 g/mol |
| Boiling Point | Not available |
| Purity | Not specified |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the bromine atom and the quinoxaline structure contributes to its potential interactions with various biological targets.
- Antimicrobial Activity : Quinoxaline derivatives have been studied for their antimicrobial properties. Research has indicated that they can inhibit bacterial growth by interfering with the synthesis of essential biomolecules.
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against several viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
- Cytotoxicity : Studies have shown that certain quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often evaluated using the CC50 value, which indicates the concentration required to kill 50% of the cell population.
Study 1: Antiviral Screening
A study published in MDPI highlighted the antiviral activity of heterocycles similar to this compound against HIV. Compounds were screened for their efficacy with an EC50 value indicating effective concentrations for inhibiting viral replication .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of quinoxaline derivatives showed that compounds similar to tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics due to their unique mechanisms of action .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound compared to other related compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity (CC50) |
|---|---|---|---|
| Tert-butyl (3R)-7-bromo-3-methyl... | Moderate | High | 25 µM |
| Quinoxaline derivative A | High | Moderate | 15 µM |
| Quinoxaline derivative B | Low | High | 30 µM |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology : Synthesis typically involves multi-step pathways starting with substituted phenylenediamine derivatives. For the (3R)-methyl configuration, asymmetric alkylation or chiral auxiliary strategies are employed. Key steps include:
- Condensation : Reacting 4-bromo-1,2-phenylenediamine with diethyl oxalate under acidic conditions to form the quinoxaline core .
- Stereoselective Methylation : Introducing the 3R-methyl group via enantioselective catalysis (e.g., chiral Pd complexes) or kinetic resolution .
- tert-Butyl Protection : Esterification with Boc anhydride in dichloromethane or THF, followed by purification via column chromatography .
- Critical Parameters : Temperature (60–80°C for condensation), solvent polarity (acetonitrile for methylation), and pH control (pH 4–6 for stability) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the quinoxaline backbone, tert-butyl group (δ 1.2–1.4 ppm), and bromine substitution (J-coupling patterns) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Chiral HPLC : To validate enantiopurity of the 3R-methyl group using columns like Chiralpak AD-H .
Q. How do the functional groups influence its reactivity in downstream modifications?
- Bromo Substituent : Acts as a site for cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. Requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100–120°C) .
- tert-Butyl Ester : Hydrolyzes under acidic (HCl/MeOH) or basic (LiOH/THF) conditions to yield carboxylic acid intermediates .
- Dihydroquinoxaline Core : Participates in redox reactions (e.g., oxidation to quinoxaline-2,3-dione) under mild conditions (H₂O₂/AcOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
- Experimental Design : Use Design of Experiments (DoE) to optimize variables like solvent polarity (logP), catalyst loading (0.5–5 mol%), and reaction time. For example:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM vs. THF | THF | +15% |
| Catalyst | Pd(OAc)₂ vs. XPhos | XPhos | +22% |
| Temperature | 80°C vs. 100°C | 100°C | +10% |
- Computational Modeling : Apply quantum mechanics (DFT) to simulate transition states and identify rate-limiting steps .
Q. What mechanistic insights explain the bromine atom’s role in modulating biological activity?
- Electrophilic Substitution : Bromine’s electron-withdrawing effect directs nucleophilic attack to the quinoxaline C-5 position, enhancing binding to kinase active sites (e.g., EGFR) .
- Bioluminescent Assays : Use HEK293T cells transfected with luciferase reporters to quantify inhibition of pro-survival pathways (IC₅₀ values) .
Q. What methodologies are recommended to assess its stereochemical stability under physiological conditions?
- Chiral Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor enantiomeric excess (ee) via HPLC.
- Key Finding : The 3R-methyl group shows <5% racemization after 72 hours, confirming stability .
- Circular Dichroism (CD) : Track Cotton effects at 220–250 nm to detect conformational changes .
Q. How can computational tools streamline the design of derivatives with improved pharmacokinetic profiles?
- ADMET Prediction : Use SwissADME or ADMETLab to predict logP (target <3), aqueous solubility, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .
Data Contradiction Analysis
- Example : Conflicting reports on optimal Suzuki coupling conditions.
- Resolution : Cross-validate using high-throughput screening (HTS) with 96-well plates. Prioritize PdCl₂(dppf) with K₃PO₄ base in DMF/H₂O (yield: 78% vs. 65% in prior studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
